(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid
Description
Properties
IUPAC Name |
(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-XNCJUZBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1CC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434110 | |
| Record name | (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-78-9 | |
| Record name | (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Synthesis
Starting from naturally occurring chiral molecules, such as L-glutamic acid, enables retention of stereochemistry throughout the synthesis. For instance, L-glutamic acid derivatives can undergo cyclization to form the cyclopentane core, with the existing chiral centers guiding the formation of the (1S,3R) configuration. This method avoids racemization but limits structural flexibility due to dependency on natural precursor geometry.
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of prochiral enamide intermediates has shown remarkable enantioselectivity (>98% ee). A 2024 study detailed the use of a Josiphos ligand system (SL-J009-1) to hydrogenate a cyclopentene precursor, yielding the target compound with 92% isolated yield. The reaction conditions (50 psi H₂, 25°C) are mild, making this method suitable for large-scale applications.
Continuous Flow Synthesis for Industrial Scalability
Industrial production demands methods that balance cost, efficiency, and environmental impact. Continuous flow synthesis, as implemented by VulcanChem, addresses these requirements by enabling:
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Precise Temperature Control : Microreactors maintain isothermal conditions (±1°C), critical for stereochemical integrity.
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Reduced Solvent Waste : Solvent consumption decreases by 70% compared to batch processes.
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Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized Ru-BINAP complexes) are retained in the reactor, reducing metal contamination.
A representative flow synthesis protocol involves:
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Precursor Mixing : 2-Oxoglutaric acid and benzylamine derivatives are combined in a T-shaped mixer.
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Cyclization : The mixture passes through a packed-bed reactor containing H-ZSM-5 zeolite at 120°C.
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Deprotection : A second reactor with Pd/C catalyst removes protecting groups under H₂ flow.
This system achieves a space-time yield of 1.2 kg·L⁻¹·day⁻¹, surpassing traditional batch methods.
Purification and Characterization
Post-synthesis purification is crucial due to the compound’s polarity and tendency to form zwitterions.
Chromatographic Methods
Crystallization Optimization
Ethanol/water (70:30 v/v) mixtures induce crystallization at 4°C, yielding needle-like crystals suitable for X-ray diffraction analysis. Differential Scanning Calorimetry (DSC) confirms a sharp melting point at 214–216°C, consistent with high purity.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | ee (%) | Scale-Up Feasibility | Cost Index |
|---|---|---|---|---|
| Batch Cyclization | 78–85 | 90–95 | Moderate | 1.0 |
| Asymmetric Hydrogenation | 88–92 | 98–99 | High | 1.8 |
| Continuous Flow | 82–87 | 95–97 | Excellent | 0.7 |
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Stereochemical and Conformational Differences
- Stereoisomerism: The (1S,3R) configuration of the target compound contrasts with (1R,3S) or (1S,3S) isomers (e.g., in BCF3 ), which exhibit distinct binding modes due to spatial arrangement. For example, (1S,3R)-ACPD shows 2.5-fold higher potency in stimulating phosphoinositide hydrolysis than its 1R,3S counterpart .
- Carboxymethyl vs.
Biological Activity
(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative characterized by its cyclopentane ring structure. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.
- Molecular Formula : C8H13NO4
- Molecular Weight : 173.19 g/mol
- CAS Number : 194785-78-9
The compound's unique structure allows it to participate in diverse chemical reactions, enhancing its utility as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or activator depending on the biological context. Its mechanisms may involve modulation of enzyme activity or receptor signaling pathways, leading to various physiological effects .
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, which could be relevant for therapeutic applications. For example, it has been studied for potential roles in inhibiting proteases and other enzyme classes involved in disease processes .
Cytotoxicity
A notable aspect of the biological activity of this compound is its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells. For instance:
These findings suggest that the compound may have potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have indicated effectiveness against certain bacterial strains, although further research is necessary to elucidate its spectrum of activity and mechanism of action against pathogens .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of various compounds, this compound was tested against multiple cancer cell lines using the MTT assay. The results demonstrated significant inhibition of cell proliferation in A375 melanoma cells with an IC50 value indicative of its potency compared to standard chemotherapeutics .
Enzyme Interaction Studies
Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways related to cancer progression. The results suggested that it could serve as a lead compound for developing enzyme inhibitors targeting these pathways, potentially leading to novel cancer therapies.
Applications in Drug Development
Given its unique structure and biological activities, this compound is being explored as a precursor for drug development. Its potential applications include:
- Anticancer agents : Due to its selective cytotoxicity.
- Enzyme inhibitors : For therapeutic targets in metabolic diseases.
- Chiral building blocks : In the synthesis of complex organic molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves cyclization of γ-substituted amino acid precursors under controlled conditions. Key steps include:
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Asymmetric cycloaddition : Chiral inducers (e.g., tert-butoxycarbonyl (Boc) groups) are used to establish stereocenters .
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Catalytic hydrogenation : Palladium or platinum catalysts ensure selective reduction of intermediates .
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Protection/deprotection strategies : Boc or fluorenylmethyloxycarbonyl (Fmoc) groups preserve amino functionality during synthesis .
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Stereochemical validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>98% ee) .
Synthesis Parameter Typical Conditions Key Reference Reaction Temperature 0–25°C Catalysts Pd/C, PtO₂ Solvent Systems THF, DCM, MeOH
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : , , and NMR (for fluorinated analogs) resolve stereochemistry and functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., ESI-TOF for exact mass) .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
- Infrared Spectroscopy (IR) : Identifies carboxylic acid (1700–1750 cm) and amine (3300–3500 cm) stretches .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme inhibition : Acts as a competitive inhibitor of glutamate decarboxylase (IC ~10 µM) in neurochemical assays .
- Neuroprotective effects : Reduces oxidative stress in neuronal cell lines (EC ~25 µM) via Nrf2 pathway activation .
- Anti-inflammatory activity : Suppresses TNF-α production in macrophages (30% inhibition at 50 µM) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Methodological Answer :
- The (1S,3R) configuration enhances binding to metabotropic glutamate receptors (mGluRs) compared to (1R,3S) isomers. For example:
- mGluR1 : (1S,3R) shows 10-fold higher affinity (K = 2.3 nM vs. 24 nM for 1R,3S) .
- Enantioselective assays : Use SPR (surface plasmon resonance) to quantify binding kinetics .
- Computational docking (AutoDock Vina) reveals hydrogen bonding between the carboxymethyl group and Arg78 in mGluR1 .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Variability in cell lines (e.g., HEK293 vs. SH-SY5Y) affects EC. Use isogenic lines for consistency .
- Purity verification : HPLC-MS detects trace impurities (e.g., <0.5% diastereomers) that may skew results .
- Metabolic stability : Evaluate half-life in liver microsomes (e.g., human vs. rodent) to account for species-specific degradation .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH adjustment : Stable at pH 6.5–7.4 (PBS buffer); degradation accelerates at pH <5 due to lactam formation .
- Lyophilization : Formulate with trehalose (1:2 w/w) to prevent aggregation during storage .
- Protection from light : UV exposure (>300 nm) induces photodegradation (t = 8 hours under ambient light) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Identify flexible regions in the cyclopentane ring that modulate target binding .
- QSAR models : Correlate substituent electronegativity (e.g., –CF vs. –OCH) with mGluR subtype selectivity .
- Free-energy perturbation (FEP) : Predict ΔΔG for mutations in binding pockets (e.g., Tyr-236→Phe in mGluR5 reduces affinity by 1.2 kcal/mol) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout models : CRISPR-Cas9 deletion of mGluR1 in mice abolishes neuroprotective effects .
- Isothermal titration calorimetry (ITC) : Quantifies binding stoichiometry (n = 1.1 ± 0.2) and enthalpy (ΔH = −12.3 kcal/mol) .
- Metabolomics : LC-MS/MS tracks downstream changes in glutamate/glutathione ratios in treated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
